![molecular formula C15H14N2O B13639924 (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol](/img/structure/B13639924.png)
(1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol is a chiral compound featuring a benzimidazole moiety attached to a phenyl ring, which is further connected to an ethan-1-ol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol typically involves the formation of the benzimidazole ring followed by its attachment to the phenyl ring and subsequent introduction of the ethan-1-ol group. One common method involves the Debus–Radziszewski imidazole synthesis, which uses a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine . The reaction conditions are usually mild, and the process can be optimized to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but with optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor.
Wirkmechanismus
The mechanism of action of (1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole derivatives: Compounds like 2-aminobenzimidazole and 5,6-dimethylbenzimidazole share structural similarities.
Phenyl derivatives: Compounds like 4-phenylethanol and 4-phenylbenzimidazole are structurally related.
Uniqueness
(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol is unique due to its specific chiral configuration and the combination of the benzimidazole and phenyl-ethanol moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C15H14N2O |
|---|---|
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
(1S)-1-[4-(benzimidazol-1-yl)phenyl]ethanol |
InChI |
InChI=1S/C15H14N2O/c1-11(18)12-6-8-13(9-7-12)17-10-16-14-4-2-3-5-15(14)17/h2-11,18H,1H3/t11-/m0/s1 |
InChI-Schlüssel |
CXJSBDJEFFPWRT-NSHDSACASA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)N2C=NC3=CC=CC=C32)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)N2C=NC3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


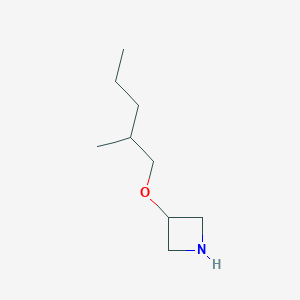
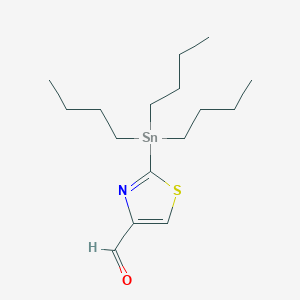
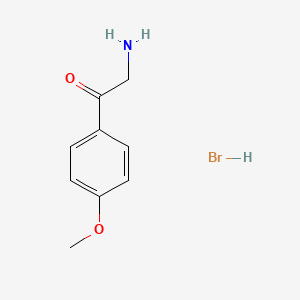

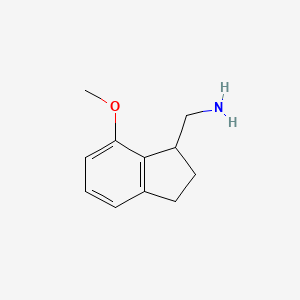

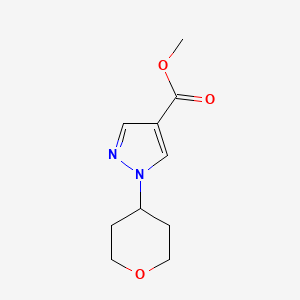
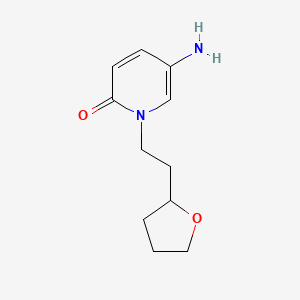
![{[1-(2-Methoxyethyl)cyclobutyl]methyl}(propyl)amine](/img/structure/B13639900.png)
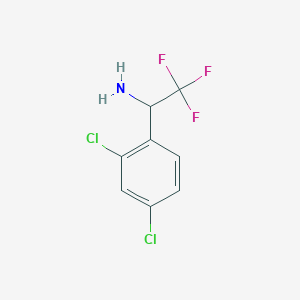

![3-(2-(3-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13639916.png)
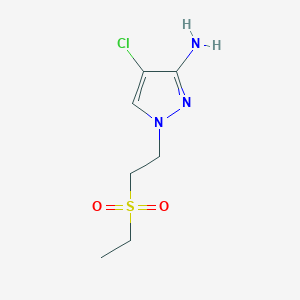
![2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B13639919.png)
